LogP Increase of +0.76 Units vs. Non-Brominated Parent Enhances Membrane Permeability Predictions
Methyl 5-bromo-3-nitrothiophene-2-carboxylate (CAS 99839-45-9) has a computed LogP of 2.73, while its direct non-brominated precursor methyl 3-nitrothiophene-2-carboxylate (CAS 75735-44-3) has a computed LogP of 1.97 . The bromine atom contributes a ΔLogP of +0.76, a substantial increment that crosses the LogP = 2 threshold often associated with improved passive membrane diffusion. Both compounds share an identical TPSA of 100.36 Ų, meaning the lipophilicity gain is achieved without sacrificing polar surface area.
| Evidence Dimension | Computed partition coefficient (LogP) — lipophilicity |
|---|---|
| Target Compound Data | LogP = 2.7286 (chem960.com); LogP = 2.2054 (chemscene.com) |
| Comparator Or Baseline | Methyl 3-nitrothiophene-2-carboxylate (CAS 75735-44-3): LogP = 1.9661 |
| Quantified Difference | ΔLogP ≈ +0.76 (chem960); same directional trend across sources |
| Conditions | Computed values from authoritative database; not experimentally measured octanol/water partition |
Why This Matters
For procurement decisions in medicinal chemistry programs, the +0.76 LogP increment can be the difference between a compound that passively crosses cell membranes and one that does not, directly impacting the interpretability of cell-based assay results.
